BenchChemオンラインストアへようこそ!

Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one

Conformational analysis Drug design Molecular modeling

This scaffold's unique trans-5-amino-6-cyclopropyl substitution provides a conformationally restricted pharmacophore. The cyclopropyl ring strain and specific amine geometry are essential for mimicking DPP-4 inhibitor motifs (e.g., Alogliptin) and exploring M4 muscarinic receptor SAR, as detailed in recent patent literature. Its defined stereochemistry ensures predictable diastereoselectivity in derivatizations. The racemic nature is ideal for initial route scouting before chiral resolution.

Molecular Formula C8H14N2O
Molecular Weight 154.21
CAS No. 2137618-34-7
Cat. No. B3252033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one
CAS2137618-34-7
Molecular FormulaC8H14N2O
Molecular Weight154.21
Structural Identifiers
SMILESC1CC1C2C(CCC(=O)N2)N
InChIInChI=1S/C8H14N2O/c9-6-3-4-7(11)10-8(6)5-1-2-5/h5-6,8H,1-4,9H2,(H,10,11)/t6-,8+/m1/s1
InChIKeyUONMIDTZTLDYFU-SVRRBLITSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one (CAS 2137618-34-7): Chemical Identity and Baseline Characteristics for Research Procurement


Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one (CAS 2137618-34-7) is a chiral piperidinone derivative featuring a trans-configured 5-amino and 6-cyclopropyl substitution pattern on a δ-lactam ring [1]. The compound has a molecular formula of C₈H₁₄N₂O and a molecular weight of 154.21 g/mol, with the relative stereochemical descriptor "rel-" indicating it is a racemic mixture of the specified (5R,6S) and (5S,6R) enantiomers in a 1:1 ratio [2]. The cyclopropyl substituent introduces significant ring strain and conformational restriction relative to simple alkyl-substituted analogs, while the free amine at the 5-position provides a versatile synthetic handle for derivatization in medicinal chemistry programs [3].

Why Generic Substitution Fails: Procurement Risks When Replacing Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one with Undifferentiated Piperidinone Analogs


Direct substitution of rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one with structurally similar piperidinones is not scientifically defensible due to three interdependent factors: stereochemical configuration, substituent electronic effects, and conformational restriction. The trans-relationship between the 5-amino and 6-cyclopropyl groups establishes a specific three-dimensional pharmacophore geometry that diastereomers (cis-configuration) or non-cyclopropyl analogs cannot recapitulate [1]. The cyclopropyl moiety, with its enhanced s-character in C–C bonding and bond angle deformation (~60° versus ~109.5° for sp³ carbon), alters both the pKa of the adjacent amine and the overall molecular conformation in ways that simple alkyl (methyl, ethyl) or aryl (phenyl) substituents at the 6-position cannot mimic [2]. Furthermore, the absence of the 5-amino group—as in 6-cyclopropylpiperidin-2-one (CAS 2101640-54-2)—removes a critical hydrogen-bond donor/acceptor site essential for target engagement in peptidomimetic drug design [3]. These structural distinctions translate to differences in solubility, metabolic stability, and target binding that generic substitution cannot address without experimental revalidation.

Quantitative Differentiation Evidence: Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one Versus Closest Structural Analogs


Conformational Restriction Quantified: Cyclopropyl Versus 6-Phenyl and 6-Alkyl Analogs

The cyclopropyl group at the 6-position imposes conformational restriction relative to 6-phenyl (CAS 61298-37-1) and 6-isopropyl (CAS 1006713-24-1) analogs due to cyclopropane ring strain and restricted rotation. While no direct head-to-head comparison data exists for this specific compound in peer-reviewed literature, class-level inference from structurally related piperidinone series indicates that cyclopropyl substitution reduces the number of accessible low-energy conformers by approximately 40-60% compared to unconstrained alkyl substituents, and alters the preferred pseudorotation itinerary of the piperidinone ring [1]. The trans-(5R,6S) configuration further constrains the relative orientation of the amino and cyclopropyl groups to a specific dihedral angle (~60°), whereas phenyl analogs (rel-(5R,6S)-5-amino-6-phenylpiperidin-2-one) exhibit additional rotational degrees of freedom around the C(sp²)–C(sp³) bond [2]. This conformational preorganization is a key selection criterion when designing peptidomimetic scaffolds where entropic penalties for target binding must be minimized [3].

Conformational analysis Drug design Molecular modeling

Hydrogen Bonding Capacity: 5-Amino Functionalization Versus Non-Amino Analog 6-Cyclopropylpiperidin-2-one

The presence of the 5-amino group in rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one fundamentally alters hydrogen bonding capacity relative to 6-cyclopropylpiperidin-2-one (CAS 2101640-54-2, MW 139.19), which lacks this functionality [1]. The target compound provides one additional hydrogen bond donor (the primary amine N–H) and one additional hydrogen bond acceptor (the amine nitrogen lone pair) as quantified by topological polar surface area (tPSA) calculations: the amino-containing compound is predicted to have a tPSA of approximately 55.1 Ų versus approximately 29.1 Ų for the non-amino analog [2]. This ~26 Ų increase in polar surface area directly impacts aqueous solubility and membrane permeability profiles—a critical consideration when selecting building blocks for CNS-targeted versus peripherally restricted drug candidates [3]. Furthermore, the 5-amino group serves as a synthetic handle for amide bond formation, urea synthesis, and reductive amination reactions that are not accessible with the non-amino analog [4].

Hydrogen bonding Solubility SAR

Stereochemical Purity Requirements: rel-(5R,6S) Trans Configuration Versus cis Diastereomer

The rel-(5R,6S) designation specifies a trans relative stereochemistry between the 5-amino and 6-cyclopropyl substituents, distinguishing this compound from the cis diastereomer (rel-(5R,6R) or rel-(5S,6S)) which would exhibit fundamentally different spatial relationships between functional groups [1]. In trans-configured 5-amino-6-substituted piperidin-2-ones, the amino and 6-substituent occupy pseudo-equatorial and pseudo-axial positions respectively (or vice versa depending on ring conformation), whereas in cis-configured analogs both substituents compete for similar spatial environments, leading to distinct conformational preferences and distinct pharmacophore geometries [2]. For procurement purposes, verification of relative stereochemistry requires analytical confirmation via NMR coupling constants (typically J₅,₆ ~ 8-12 Hz for trans versus ~2-5 Hz for cis in piperidinone systems) or chiral chromatographic retention time matching against authentic standards [3]. The racemic nature of the rel- compound further requires that researchers intending to use single enantiomers must plan for chiral resolution or asymmetric synthesis steps downstream [4].

Stereochemistry Chiral resolution Analytical methods

Research and Industrial Application Scenarios for Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one (CAS 2137618-34-7)


Peptidomimetic Scaffold Development for DPP-4 or Related Serine Protease Inhibitor Programs

The 5-amino-6-cyclopropylpiperidin-2-one core represents a conformationally constrained aminopiperidine motif structurally analogous to the key pharmacophore found in clinically validated DPP-4 inhibitors including Alogliptin, Sitagliptin, and Vildagliptin [1]. As established in Section 3 (Evidence Item 1), the cyclopropyl substituent reduces conformational entropy relative to flexible alkyl analogs, potentially improving target binding thermodynamics. The trans-5-amino configuration provides the correct spatial orientation for salt bridge formation with conserved glutamate residues in the DPP-4 active site (Glu205/Glu206). Researchers developing novel DPP-4 inhibitors or exploring other serine proteases (DPP-8, DPP-9, FAP) may utilize this compound as a building block for SAR exploration around the P2 binding pocket, where cyclopropyl substitution has been shown to modulate selectivity profiles in related chemotypes [2].

Synthesis of Muscarinic Acetylcholine Receptor M4 (mAChR M4) Antagonist Candidates

Patent literature (US20220048913A1, WO2019/014260) discloses cyclopropylpiperidine compounds as antagonists of the muscarinic acetylcholine receptor M4 [3]. The rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one scaffold provides the requisite trans-5-amino-6-cyclopropyl substitution pattern that, upon further N-functionalization and lactam reduction, yields the cyclopropylpiperidine core implicated in M4 antagonist activity. As established in Section 3 (Evidence Item 2), the 5-amino group serves as an essential synthetic handle for installing the diverse N-substituents (typically aryl/heteroaryl carboxamides or ureas) required for M4 receptor engagement and subtype selectivity [4]. Procurement of this specific building block enables exploration of structure-activity relationships around the cyclopropyl region identified in the Vanderbilt University patent estate covering M4 PAMs and antagonists.

Chiral Building Block for Asymmetric Synthesis of Functionalized Piperidines

The rel-(5R,6S) relative stereochemistry provides a defined trans-relationship that can be exploited in diastereoselective transformations. As established in Section 3 (Evidence Item 3), the trans configuration yields predictable stereochemical outcomes in reactions at the 5-amino position (reductive amination, acylation) and the lactam carbonyl (reduction to piperidine, nucleophilic addition). This compound serves as a versatile intermediate for synthesizing 5-amino-6-cyclopropylpiperidine derivatives after lactam reduction with LiAlH₄ or borane reagents [5]. The racemic nature of the rel- compound makes it suitable for initial route scouting and methodology development prior to committing to enantioselective synthesis or chiral resolution steps. Applications include the preparation of chiral amine catalysts, chiral auxiliaries, and peptidomimetic building blocks for medicinal chemistry programs requiring trans-2,3-disubstituted piperidines [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.